6-chloro-4-methyl-benzo(b)thiophene-3-o
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Overview
Description
6-chloro-4-methyl-benzo(b)thiophene-3-o is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in medicinal chemistry and material science due to their diverse biological activities and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-benzo(b)thiophene-3-o can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is particularly useful for synthesizing aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-benzo(b)thiophene-3-o undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Scientific Research Applications
6-chloro-4-methyl-benzo(b)thiophene-3-o has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-benzo(b)thiophene-3-o involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes . Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
6-chloro-4-methyl-benzo(b)thiophene-3-o can be compared with other thiophene derivatives such as:
2-substituted thiophenes: Known for their anti-inflammatory properties.
3-substituted thiophenes: Used as voltage-gated sodium channel blockers and dental anesthetics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5858-07-1 |
---|---|
Molecular Formula |
C9H7ClOS |
Molecular Weight |
198.67 g/mol |
IUPAC Name |
6-chloro-4-methyl-1-benzothiophen-3-one |
InChI |
InChI=1S/C9H7ClOS/c1-5-2-6(10)3-8-9(5)7(11)4-12-8/h2-3H,4H2,1H3 |
InChI Key |
UPPUKRIDAPMTRP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1C(=O)CS2)Cl |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)CS2)Cl |
Key on ui other cas no. |
5858-07-1 |
Origin of Product |
United States |
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